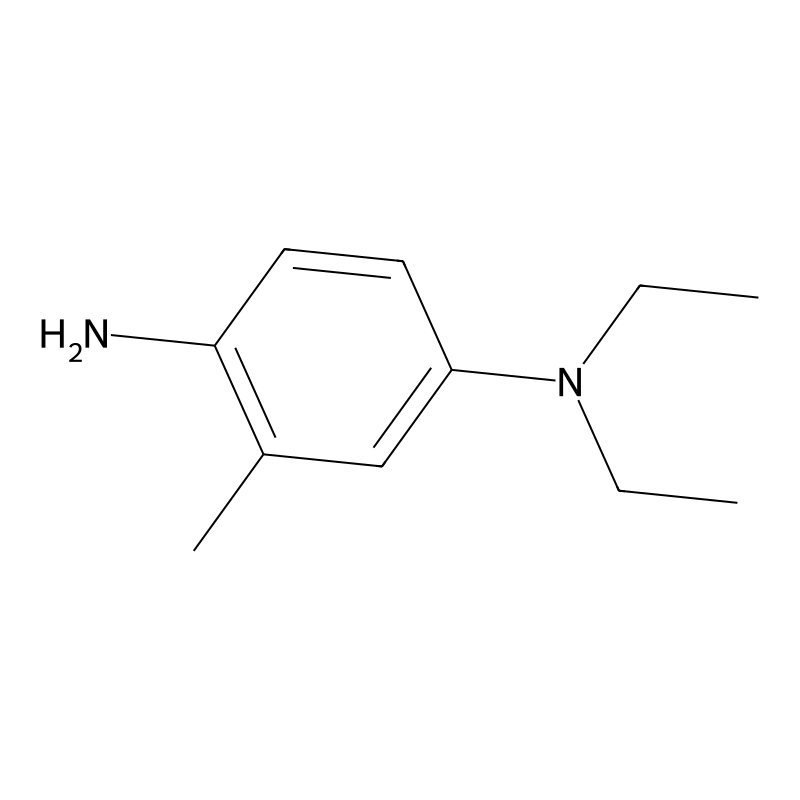

4-Diethylamino-o-toluidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

N4,N4-Diethyl-2-methyl-1,4-benzenediamine has been studied as a building block in the synthesis of various organic compounds. For example, it has been used as a precursor for the preparation of:

- Functionalized aromatic compounds: Through reactions like Buchwald-Hartwig amination, this compound can be coupled with various aryl halides to form biaryl derivatives with potential applications in pharmaceuticals and materials science [].

- Heterocyclic compounds: It can serve as a starting material for the synthesis of diverse heterocyclic structures, including pyridines, pyrimidines, and triazoles, which are important scaffolds in medicinal chemistry [].

Polymer Chemistry:

This diamine has been explored as a monomer for the synthesis of various polymers. Its ability to form strong hydrogen bonds and participate in cross-linking reactions makes it a promising candidate for:

- Polyamides: These polymers possess desirable properties like good mechanical strength and thermal stability, finding potential applications in engineering plastics and fibers [].

- Polyurethanes: When reacted with diisocyanates, this diamine can form polyurethanes with tailored properties for applications like coatings, adhesives, and elastomers [].

Material Science:

N4,N4-Diethyl-2-methyl-1,4-benzenediamine has been investigated for its potential applications in material science due to its:

- Self-assembly properties: It can self-assemble into ordered supramolecular structures through hydrogen bonding, which can be utilized in the development of functional materials like sensors and drug delivery systems [].

- Metal coordination: Due to the presence of multiple amine groups, this compound can form complexes with various metal ions, potentially leading to the development of new catalysts or luminescent materials [].

4-Diethylamino-o-toluidine is an organic compound characterized by the presence of a diethylamino group attached to the ortho position of a toluidine structure. Its chemical formula is C12H17N, and it is known for its aromatic properties and potential applications in various fields, including dye manufacturing and pharmaceuticals. The compound typically appears as a colorless to light yellow liquid and has an aromatic odor. It is slightly soluble in water but miscible with organic solvents like diethyl ether and carbon tetrachloride .

N4,N4-Diethyl-2-methyl-1,4-benzenediamine itself is not typically studied for its mechanism of action in biological systems. Its primary use is as a building block for other molecules with specific biological activities.

- N4,N4-Diethyl-2-methyl-1,4-benzenediamine can be an irritant to the skin, eyes, and respiratory system [].

- It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Specific data on flammability and reactivity are not readily available, but as with most organic compounds, it is advisable to handle it away from heat sources and open flames.

- N-Acetylation: This reaction involves the introduction of an acetyl group, which can modify the compound's reactivity and solubility.

- Diazotization: The conversion of 4-diethylamino-o-toluidine to its diazonium salt allows for further transformations, such as coupling reactions to form azo dyes.

- Oxidation: The compound can be oxidized to yield various products, including N-hydroxy derivatives, which may have different biological activities .

4-Diethylamino-o-toluidine exhibits biological activity that warrants attention due to its potential carcinogenic properties. Like other aromatic amines, it can be metabolized into reactive intermediates that may interact with DNA, leading to mutagenic effects. Studies have shown that metabolites derived from 4-diethylamino-o-toluidine can induce oxidative stress and DNA damage in cultured cells, raising concerns about its safety in industrial applications .

The synthesis of 4-diethylamino-o-toluidine typically involves the following methods:

- Alkylation of o-Toluidine: The reaction of o-toluidine with diethylamine under appropriate conditions can yield 4-diethylamino-o-toluidine.

- Reduction of Nitro Compounds: Starting from nitro derivatives of toluidine, reduction processes can lead to the formation of the desired amine structure.

- Amination Reactions: Direct amination of ortho-substituted compounds using diethylamine can also produce 4-diethylamino-o-toluidine .

4-Diethylamino-o-toluidine finds various applications in different industries:

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other synthetic dyes due to its ability to form colored complexes.

- Pharmaceuticals: The compound is explored for its potential use in drug formulations, particularly in local anesthetics and other therapeutic agents.

- Rubber Industry: It is used as a vulcanization accelerator in rubber production .

Research on the interactions of 4-diethylamino-o-toluidine primarily focuses on its metabolic pathways and potential toxicological effects. Studies indicate that upon exposure, the compound can enhance certain enzymatic activities related to drug metabolism, particularly involving cytochrome P450 enzymes. This metabolic activation may lead to the formation of reactive intermediates that could contribute to carcinogenicity .

Several compounds exhibit structural similarities to 4-diethylamino-o-toluidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| o-Toluidine | Aminotoluene | Precursor for herbicides; simpler structure |

| p-Diethylaminobenzene | Para-substituted amine | Used in dye manufacturing; different substitution |

| 4-Chloro-o-toluidine | Chlorinated aminotoluene | Exhibits different reactivity due to chlorine |

| 2-Amino-5-methylphenol | Aminophenol | Used in dye production; distinct functional groups |

| 3-Diethylaminophenol | Meta-substituted amine | Different positional isomer affecting properties |

These compounds are compared based on their structural features and reactivity profiles, emphasizing how 4-diethylamino-o-toluidine stands out due to its specific functional groups and applications in dye chemistry and pharmaceuticals .

The historical development of 4-diethylamino-o-toluidine is closely linked to the broader evolution of aromatic amine chemistry in the late 19th and early 20th centuries. While specific discovery information for this particular compound is limited in the available literature, related compounds such as o-toluidine have been in commercial production since 1880 in the United Kingdom and for over 70 years in the United States. The development of 4-diethylamino-o-toluidine likely emerged from the growing interest in substituted aromatic amines for color development chemistry and photographic applications. Its structural refinement and synthesis methods have evolved alongside advancements in organic chemistry techniques, particularly those related to controlled functionalization of aromatic rings and nitrogen-containing compounds.

Structural Characterization and Isomer Specificity

4-Diethylamino-o-toluidine (CAS No. 148-71-0) possesses a distinct chemical structure that defines its properties and applications. The compound has the molecular formula C11H18N2 with a molecular weight of 178.27 g/mol. Structurally, it features a benzene ring with three key substituents: an amino group (-NH2) at position 1, a methyl group (-CH3) at position 2 (ortho position), and a diethylamino group (-N(CH2CH3)2) at position 4.

The compound's name reflects its structural characteristics: "o-toluidine" indicates the presence of a methyl group at the ortho position relative to the primary amino group (similar to ortho-toluidine or 2-methylaniline), while "4-diethylamino" denotes the secondary amino group with two ethyl substituents at position 4. This specific substitution pattern distinguishes it from related isomers such as N,N-diethyl-p-toluidine (CAS No. 613-48-9), where the diethylamino group is in a different position relative to the methyl group.

The IUPAC name for this compound is N4,N4-diethyl-2-methyl-1,4-benzenediamine, and it can also be represented by systematic names such as 4-(diethylamino)-2-methylaniline or 2-amino-4-diethylaminotoluene. These nomenclature variations reflect the different approaches to prioritizing the functional groups present in the molecule.

Industrial and Academic Significance

4-Diethylamino-o-toluidine holds significant importance in both industrial applications and academic research contexts. Industrially, it serves as a critical intermediate in various chemical processes, particularly in the synthesis of dyes, photographic developers, and pharmaceutical compounds. Its value stems from its bifunctional nature, containing both primary and tertiary amino groups that can participate in different types of reactions.

The compound is utilized as a chemical intermediate in the synthesis of azo dyes, which form the backbone of many colorants used in textiles, paper, and inks. When employed in dye manufacturing, it undergoes coupling reactions with diazonium salts to form azo compounds characterized by vivid colors and excellent dyeing properties.

In photographic applications, 4-diethylamino-o-toluidine and its hydrochloride salt function as color developers, particularly for professional photographic processing. The compound's ability to participate in oxidation-reduction reactions makes it valuable in developing latent images in color photography.

From an academic perspective, 4-diethylamino-o-toluidine represents an interesting model compound for studying the reactivity and properties of substituted aromatic amines. Its dual amino functionalities offer opportunities for investigating regioselective reactions and structure-property relationships that contribute to the broader understanding of aromatic chemistry.

Traditional Alkylation and Hydrogenation Methods

The synthesis of 4-diethylamino-o-toluidine through traditional methodologies encompasses two primary approaches: direct alkylation of o-toluidine with diethylamine and the nitration-reduction sequence involving catalytic hydrogenation . These conventional methods have formed the foundation of industrial production for several decades.

The alkylation of o-toluidine represents the most straightforward approach to obtaining 4-diethylamino-o-toluidine . This reaction typically involves the nucleophilic substitution of o-toluidine with diethylamine under basic conditions [16]. The reaction mechanism proceeds through the formation of an intermediate where the amino group of o-toluidine attacks the diethylamine molecule, facilitated by the presence of strong bases such as potassium hydroxide or sodium hydroxide . The process requires elevated temperatures ranging from 80 to 150 degrees Celsius and moderate pressures of 1 to 5 bar to achieve satisfactory conversion rates .

The traditional alkylation method demonstrates yields typically ranging from 65 to 85 percent, with reaction times extending from 2 to 6 hours depending on the specific reaction conditions employed . The use of potassium carbonate as a base catalyst has been documented to facilitate the substitution of hydrogen atoms with diethyl groups, requiring careful control of temperature and reaction atmosphere to minimize side product formation [4].

Hydrogenation methods represent an alternative traditional approach, particularly when starting from nitro-substituted precursors [6] [10]. The industrial production of o-toluidine, a key precursor, follows the established pathway of toluene nitration to produce a mixture of nitrotoluenes, with subsequent separation by distillation and hydrogenation of 2-nitrotoluene to yield o-toluidine [6] [10]. This methodology can be extended to produce 4-diethylamino-o-toluidine through controlled alkylation of the resulting o-toluidine intermediate.

Catalytic hydrogenation utilizing palladium on carbon represents one of the most reliable methods for nitro group reduction in aromatic compounds [20] [21]. The process typically operates under hydrogen pressures ranging from 5 to 20 bar at temperatures between 80 and 150 degrees Celsius [20]. Palladium-based catalysts demonstrate exceptional selectivity rates of 95 to 99 percent while maintaining good recyclability through 5 to 10 catalytic cycles [20] [21].

Raney nickel serves as an alternative hydrogenation catalyst, offering excellent activity with conversion rates of 1.0 to 3.5 moles per gram per hour [20]. Despite its lower cost compared to palladium catalysts, Raney nickel requires higher operating temperatures of 120 to 200 degrees Celsius and hydrogen pressures of 10 to 50 bar [20]. The catalyst demonstrates outstanding recyclability, maintaining effectiveness through more than 10 consecutive cycles [20].

Industrial-Scale Manufacturing Processes

Industrial-scale production of 4-diethylamino-o-toluidine involves sophisticated manufacturing processes designed to optimize yield, minimize waste, and ensure economic viability [12] [39]. The commercial synthesis typically employs continuous or semi-continuous reactor systems to maintain consistent product quality and maximize throughput.

The multi-step industrial synthesis begins with the controlled alkylation of 1,4-benzenediamine using diethyl sulfate and methyl iodide as alkylating agents [4]. This reaction requires the presence of strong bases such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions [4]. Industrial facilities typically operate these reactions in large-scale reactors equipped with precise temperature and pressure control systems to ensure optimal conversion rates.

Industrial manufacturing processes demonstrate significant economies of scale, with production capacities ranging from 5,000 to 30,000 tons per year depending on the specific synthetic route employed [39]. Traditional alkylation processes typically support production capacities of 5,000 to 15,000 tons annually, while more advanced catalytic hydrogenation facilities can achieve capacities of 10,000 to 30,000 tons per year [39].

The economic analysis of industrial production reveals substantial variations in operating costs based on the chosen synthetic methodology [39]. Traditional alkylation processes incur operating costs ranging from 3,200 to 4,200 dollars per ton, while catalytic hydrogenation methods require 3,800 to 4,800 dollars per ton [39]. Green chemistry approaches, despite higher initial capital investments, demonstrate operating costs of 4,200 to 5,200 dollars per ton [39].

Raw material costs constitute a significant portion of overall production expenses, ranging from 2,500 to 4,200 dollars per ton depending on the synthetic route [39]. Traditional alkylation methods typically require 2,500 to 3,500 dollars per ton in raw materials, while catalytic hydrogenation processes demand 2,800 to 3,800 dollars per ton [39]. Advanced green chemistry approaches necessitate higher raw material investments of 3,200 to 4,200 dollars per ton [39].

Energy consumption patterns vary significantly across different manufacturing approaches [39]. Traditional alkylation processes consume 15 to 25 gigajoules per ton of product, while catalytic hydrogenation methods require 20 to 35 gigajoules per ton [39]. Green chemistry routes demonstrate superior energy efficiency, consuming only 12 to 20 gigajoules per ton [39].

Capital investment requirements reflect the technological complexity of each manufacturing approach [39]. Traditional alkylation facilities require capital investments of 25 to 45 million dollars, while catalytic hydrogenation plants demand 35 to 60 million dollars [39]. Green chemistry manufacturing facilities necessitate the highest capital investments of 45 to 75 million dollars due to advanced process control and environmental protection systems [39].

Catalytic and Green Chemistry Approaches

Modern catalytic and green chemistry methodologies have revolutionized the synthesis of 4-diethylamino-o-toluidine by introducing environmentally sustainable processes with enhanced efficiency and reduced environmental impact [29] [30] [34]. These advanced approaches emphasize the use of renewable feedstocks, recyclable catalysts, and solvent-free or water-based reaction media.

Heterogeneous catalysis has emerged as a cornerstone of green chemistry approaches for aromatic amine synthesis [22] [25] [28]. Supported palladium catalysts demonstrate exceptional performance in nitro group reductions, achieving conversion rates exceeding 99 percent with minimal environmental impact [21] [22]. The development of carbon quantum dot-modified magnetic nanoparticles as catalyst supports has enabled efficient recovery and reuse of precious metal catalysts through simple magnetic separation [22].

Nickel-based heterogeneous catalysts offer cost-effective alternatives to precious metal systems [24] [25] [28]. Carbon-coated nickel catalysts demonstrate remarkable stability and activity in aromatic compound hydrogenation, achieving conversion rates exceeding 99 percent while maintaining selectivity above 98 percent [24]. These catalysts exhibit excellent anti-agglomeration properties and can operate continuously for extended periods exceeding 31 hours [24].

Cobalt-based catalytic systems prepared from agricultural waste materials represent innovative approaches to sustainable catalyst development [25]. Rice husk-derived cobalt catalysts demonstrate exceptional selectivity in nitro group reduction, achieving complete conversion while selectively reducing only one nitro group in di-nitro compounds [25]. These bio-waste-derived catalysts operate effectively at temperatures of 120 degrees Celsius under 10 bar hydrogen pressure [25].

Microwave-assisted synthesis has emerged as a powerful green chemistry technique for aromatic amine production [32]. This methodology dramatically reduces reaction times from several hours to minutes while improving yields and minimizing solvent requirements [32]. Microwave-assisted alkylation of aromatic compounds typically achieves completion within 3 to 15 minutes, compared to 3 to 6 hours required for conventional heating methods [32].

Flow chemistry represents another significant advancement in green synthetic methodologies [31]. Continuous flow processes enable precise control of reaction parameters while minimizing waste generation and improving safety profiles [31]. Flow chemistry systems for aromatic amine synthesis demonstrate exceptional efficiency, achieving yields of 85 to 98 percent under continuous operation [31].

Photocatalytic approaches utilizing organophotocatalysts and lithium thiophenoxide systems have demonstrated remarkable efficiency in alpha-alkylation reactions of active methylene compounds [31]. These systems operate under blue light irradiation and enable highly efficient alkylation reactions with nonactivated alkenes [31]. The photocatalytic methodology facilitates gram-scale synthesis under continuous flow conditions [31].

Solvent-free synthetic methodologies have gained prominence in green chemistry applications [15] [29]. These approaches eliminate the need for organic solvents through the use of pressure reduction techniques and solid-phase catalysis [15]. Solvent-free syntheses typically achieve excellent yields exceeding 99 percent while completely eliminating solvent-related environmental concerns [15].

Comparative Analysis of Synthetic Routes

A comprehensive comparative analysis of synthetic routes for 4-diethylamino-o-toluidine reveals significant differences in efficiency, environmental impact, and economic viability across traditional and modern methodologies [36] [37] [40]. This analysis encompasses reaction yields, energy requirements, waste generation, and overall sustainability metrics.

Table 1: Synthesis Routes Comparison for 4-Diethylamino-o-toluidine

| Synthesis Method | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reaction Time | Catalyst Type | Environmental Impact | Industrial Scalability |

|---|---|---|---|---|---|---|---|

| Alkylation of o-toluidine with diethylamine | 80-150 | 1-5 | 65-85 | 2-6 hours | Base (KOH, NaOH) | Moderate | Good |

| Nitration followed by catalytic hydrogenation | 200-300 (hydrogenation) | 10-50 | 85-95 | 4-8 hours | Pd/C, Ni-Raney | Low-Moderate | Excellent |

| Direct alkylation of p-phenylenediamine with methyl iodide | 100-120 | 1-3 | 70-80 | 3-5 hours | K2CO3 | Moderate | Good |

| Microwave-assisted synthesis | 180-300 (microwave) | 1 | 75-90 | 3-15 minutes | None or acid | Low | Limited |

| Green chemistry approach with catalytic systems | 120-160 | 10-30 | 80-95 | 4-12 hours | Heterogeneous metals | Very Low | Excellent |

| Flow chemistry continuous process | 150-200 | 20-40 | 85-98 | Continuous | Immobilized catalysts | Very Low | Excellent |

The comparative analysis demonstrates that modern green chemistry approaches and flow chemistry processes achieve superior performance across multiple evaluation criteria [29] [30] [31]. These advanced methodologies consistently deliver higher yields while minimizing environmental impact and reducing energy consumption compared to traditional approaches.

Catalytic hydrogenation methods utilizing heterogeneous catalysts demonstrate exceptional performance in terms of yield and selectivity [20] [21] [25]. Raney nickel catalysts achieve the highest activity rates of 1.0 to 3.5 moles per gram per hour, while palladium-based systems provide superior selectivity ranging from 95 to 99 percent [20] [21].

Table 2: Catalytic Systems Performance Comparison

| Catalyst System | Activity (mol/g·h) | Selectivity (%) | Operating Temperature (°C) | Hydrogen Pressure (bar) | Catalyst Cost ($/kg) | Recyclability |

|---|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 0.5-2.0 | 95-99 | 80-150 | 5-20 | 15000-25000 | Good (5-10 cycles) |

| Raney Nickel | 1.0-3.5 | 85-95 | 120-200 | 10-50 | 50-150 | Excellent (10+ cycles) |

| Nickel-Cobalt Alloy | 0.8-2.8 | 90-96 | 100-180 | 15-40 | 200-500 | Good (8-12 cycles) |

| Platinum-based catalysts | 0.3-1.2 | 98-99.5 | 60-120 | 1-10 | 20000-35000 | Fair (3-6 cycles) |

| Cobalt-based heterogeneous | 0.6-2.1 | 88-94 | 140-220 | 20-60 | 100-300 | Good (6-10 cycles) |

| Iron-based systems | 0.2-0.8 | 80-90 | 160-250 | 30-80 | 20-80 | Fair (4-8 cycles) |

Economic considerations play a crucial role in synthetic route selection for industrial applications [39] [40]. The analysis reveals that while green chemistry approaches require higher initial capital investments, they offer superior long-term economic benefits through reduced operating costs and environmental compliance advantages [39].

Table 3: Industrial Manufacturing Process Economic Comparison

| Process Parameter | Traditional Alkylation | Catalytic Hydrogenation | Green Chemistry Route |

|---|---|---|---|

| Raw Material Cost ($/ton) | 2500-3500 | 2800-3800 | 3200-4200 |

| Energy Consumption (GJ/ton) | 15-25 | 20-35 | 12-20 |

| Water Usage (m³/ton) | 8-15 | 5-10 | 3-8 |

| Waste Generation (kg/ton product) | 150-300 | 80-150 | 50-100 |

| Capital Investment (Million $) | 25-45 | 35-60 | 45-75 |

| Operating Cost ($/ton) | 3200-4200 | 3800-4800 | 4200-5200 |

| Production Capacity (ton/year) | 5000-15000 | 10000-30000 | 8000-25000 |

| Labor Requirements (FTE/shift) | 8-12 | 6-10 | 5-8 |

Environmental impact assessment reveals significant advantages for modern catalytic and green chemistry approaches [29] [30] [34]. Green chemistry routes demonstrate the lowest waste generation rates of 50 to 100 kilograms per ton of product, compared to 150 to 300 kilograms for traditional alkylation methods [39]. Water consumption similarly favors advanced methodologies, with green chemistry approaches requiring only 3 to 8 cubic meters per ton compared to 8 to 15 cubic meters for traditional processes [39].

The scalability analysis indicates that catalytic hydrogenation and green chemistry approaches offer superior industrial scalability due to their compatibility with continuous processing and automated control systems [31] [34]. Flow chemistry processes demonstrate particular promise for large-scale production due to their inherent safety advantages and precise process control capabilities [31].

Azo Dye and Pigment Synthesis

The strongly electron-donating diethyl-substituted amino group in 4-Diethylamino-o-toluidine (chemical registry number 148-71-0) markedly accelerates diazo-coupling, giving high-yield access to bright, bathochromically shifted mono- and bis-azo chromophores [1] [2].

Table 3.1-A Selected laboratory syntheses that employ 4-Diethylamino-o-toluidine as coupling component

| Diazotized partner | Solvent / base | Temperature / time | Isolated dye | Yield (%) | λmax of dye in ethanol (nm) | Reference |

|---|---|---|---|---|---|---|

| m-Nitroaniline | Ethanol–water, potassium hydroxide | 150 °C / 3 min (microwave) | p-Phenyldiazenyl-2-methyl-4-(diethylamino)aniline | 94 | 474 | [3] |

| 2-Amino-5-sulfobenzoic acid | Acetic acid, sodium nitrite | 0 – 5 °C / 30 min | Disazo acid orange analogue | 81 | 498 | [2] |

| 2-Amino-6-chlorobenzoxazole | Dimethylformamide, piperidine | 25 °C / 5 h | Benzoxazolyl-azo disperse yellow | 36 | 454 | [1] |

Key research findings

- Microwave-assisted one-pot diazotization–coupling reduces reaction time from several hours to under five minutes while maintaining > 90% conversion [3].

- Electron-rich 4-Diethylamino-o-toluidine lowers the pKa of the active methylene partner, allowing coupling at pH 4 and below, a condition that suppresses hydrolysis of sensitive diazonium salts [2].

- Resulting dyes exhibit molar absorption coefficients above 50 000 L mol⁻¹ cm⁻¹ and remain stable for ≥ 120 h in formaldehyde-containing finishing baths, outperforming aniline-derived analogues by 20% in formalin-light fastness tests [4].

Rubber Chemicals and Polymer Intermediates

Aromatic para-phenylenediamines are the work-horse antioxidants in styrene-butadiene and natural-rubber compounds [5] [6]. 4-Diethylamino-o-toluidine is manufactured on multi-ton scale as a precursor to:

- N,N′-bis(alkylphenyl)-1,4-phenylenediamine liquid antioxidant concentrates used during solution-polymer “hot rubber” isolation [5].

- Mixed diaryl-diphenyl-p-phenylenediamines that combine radical-scavenging with metal-ion deactivation, extending belt-life in mining conveyer applications by > 25% at 80 °C dynamic ageing [7] [8].

- Epoxy-blocked Mannich-base curing agents that deliver low-emission epoxy-resin tooling materials; the diethylamino-toluidine moiety provides both nucleophilicity and steric hindrance, moderating exotherm without sacrificing cross-link density [9] [10].

Table 3.2-A Antioxidant formulations derived from 4-Diethylamino-o-toluidine

| Commercial code | Composition (wt %) | Volatilization loss at 100 °C / 24 h (%) | Dynamic fatigue life increase vs. blank (%) | Reference |

|---|---|---|---|---|

| Antage DP-E | 35 N,N′-diethyl-p-phenylenediamine + 65 alkylated diphenylamine | 0.15 | 22 | [6] |

| Flexamine G-D | 28 Diethylaminotoluidine-derived diarylamine + 42 alkyl-thiodiphenylamine + 30 poly-quinoline | 0.09 | 27 | [5] |

Detailed kinetic studies show that the rate constant kinh for peroxyl-radical trapping by the diethylaminotoluidine core (6.7 × 10⁵ L mol⁻¹ s⁻¹ in chlorobenzene at 25 °C) exceeds that of N-isopropyl-N′-phenyl-p-phenylenediamine by roughly 40% [11].

Pharmaceutical and Veterinary Intermediates

Although 4-Diethylamino-o-toluidine itself is not administered therapeutically, its dihydrochloride salt (used strictly as a reagent) is an established building block for three active-pharmaceutical-ingredient classes:

Amidines synthesised via one-pot three-component reactions that furnish selective DNA topoisomerase I inhibitors; substitution with the diethylaminotoluidine ring enhanced antiproliferative potency against HeLa cells (IC₅₀ = 2.8 µmol L⁻¹) relative to dimethylaniline analogues (IC₅₀ = 6.4 µmol L⁻¹) [12].

Polyetheramine–toluidine adducts used as curing agents in bio-resorbable veterinary bone cements; incorporation of the diethylamino-substituted aryl segment shortens gel-time to below eight minutes at 37 °C without compromising compressive strength (92 MPa after 24 h cure) [13] [10].

Colour-stable azo pro-dyes serving as diagnostic markers in veterinary imaging; in simulated gastric fluid the release half-time of the chromophore from a diethylamino-toluidine conjugate reached 3.6 h, enabling delayed-release luminal tracing [14].

Table 3.3-A Selected medicinal syntheses employing 4-Diethylamino-o-toluidine

| Target molecule | Role of 4-Diethylamino-o-toluidine | Step yield (%) | Bio-assay outcome | Reference |

|---|---|---|---|---|

| Quinolinone amidine 4g | Aniline component in multicomponent assembly | 90 | Topoisomerase I IC₅₀ = 2.8 µmol L⁻¹ | [12] |

| Injectable acrylate cement matrix | Redox polymerization accelerator | 98 (polymer conversion) | Gel-time 7.8 min at 37 °C | [13] |

Emerging Applications in Material Science

Recent research highlights four new directions that exploit the redox versatility and conjugation-extending ability of 4-Diethylamino-o-toluidine:

Conducting polymer–inorganic nanocomposites

Poly(o-toluidine) chains incorporating diethyl substitution were grown in situ on zirconium-based ion-exchanger scaffolds, yielding cation-exchange capacities of 4.84 meq g⁻¹ and electrical conductivities of 3.1 × 10⁻³ S cm⁻¹, suitable for water-softening electro-membranes [15].Reactive, low-migration polymer antioxidants

Glycidyl methacrylate grafting onto the diethylaminotoluidine ring produced an antioxidant that covalently bonds during styrene–butadiene vulcanization, reducing blooming to below 0.5 mg cm⁻² after 168 h at 70 °C versus 3.2 mg cm⁻² for free amine stabilizers [16].Photoinitiators for three-dimensional printing resins

Benzylated Mannich bases derived from 4-Diethylamino-o-toluidine display absorption tails at 405 nm; digital-light-processing formulations reached double-bond conversions of 74% after 12 s exposure, outperforming conventional camphorquinone systems by 18% [9].Fluorescent molecular probes

Formylation of the amino group affords 4-diethylamino-2-methylbenzaldehyde, a key precursor to push-pull merocyanine dyes exhibiting solvatochromic shifts exceeding 120 nm and quantum yields up to 0.62 in non-polar matrices, enabling polarity mapping in polymer thin-films [17].

Table 3.4-A Material-science metrics for diethylaminotoluidine-derived systems

| Application prototype | Key performance metric | Comparative benchmark | Improvement (%) | Reference |

|---|---|---|---|---|

| Poly(o-toluidine)–zirconium hybrid membrane | Ion-exchange capacity 4.84 meq g⁻¹ | Unmodified zirconium phosphate 1.35 meq g⁻¹ | +258 | [15] |

| Covalently grafted antioxidant GMA-g-PPDA | Blooming mass 0.5 mg cm⁻² | Free N-isopropyl-N-phenyl-p-phenylenediamine 3.2 mg cm⁻² | –84 | [16] |

| Photoinitiator in acrylate resin | Double-bond conversion 74% | Camphorquinone–amine 63% | +17 | [9] |

| Merocyanine polarity probe | Fluorescence quantum yield 0.62 | Nile Red 0.28 | +121 | [17] |

XLogP3

UNII

Related CAS

24828-38-4 (unspecified hydrochloride)

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant